N-(2-ethyl-6-methylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N-(2-ethyl-6-methylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound with a unique structure that includes both aromatic and sulfonyl functional groups
Mechanism of Action
Target of Action
CBKinase1_003034, also known as CBKinase1_015434 or N1-(2-ethyl-6-methylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide, is a kinase inhibitor. The primary targets of this compound are isoforms of the casein kinase 1 (CK1) family . These kinases play a crucial role in phosphorylating key regulatory molecules involved in various cellular processes such as cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .
Mode of Action
The compound interacts with its targets by inhibiting their kinase activity, thereby preventing the phosphorylation of the key regulatory molecules. This inhibition disrupts the normal functioning of these molecules, leading to changes in the cellular processes they regulate .
Biochemical Pathways
The affected pathways include those involved in cell cycle regulation, transcription and translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction . The downstream effects of these disruptions can vary widely, depending on the specific cellular context and the particular CK1 isoform being targeted.
Pharmacokinetics
Kinase inhibitors typically exhibit large interpatient variability . They are usually well absorbed and undergo extensive metabolism in the liver, primarily via cytochrome P450 (CYP) 3A4 . The metabolites are then excreted in the urine and feces
Result of Action
The inhibition of CK1 isoforms by CBKinase1_003034 disrupts the normal functioning of key regulatory molecules, leading to changes in various cellular processes. These changes can have a wide range of effects at the molecular and cellular levels, potentially including alterations in cell cycle progression, changes in gene expression patterns, disruptions in cell structure, and modifications in cell signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-6-methylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, starting with the preparation of the intermediate compounds One common method involves the reaction of 2-ethyl-6-methylaniline with glycine derivatives under controlled conditions to form the glycinamide backbone
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyl-6-methylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(2-ethyl-6-methylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-ethyl-6-methylphenyl)-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide
- **N-(2-ethyl-6-methylphenyl)-N~2~-(4-methylphenyl)sulfonyl]glycinamide
Uniqueness
N-(2-ethyl-6-methylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-(2-ethyl-6-methylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-4-15-10-8-9-14(2)18(15)19-17(21)13-20(3)24(22,23)16-11-6-5-7-12-16/h5-12H,4,13H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOJWVDOCOSENV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN(C)S(=O)(=O)C2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501162860 | |
Record name | N-(2-Ethyl-6-methylphenyl)-2-[methyl(phenylsulfonyl)amino]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501162860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
692775-88-5 | |
Record name | N-(2-Ethyl-6-methylphenyl)-2-[methyl(phenylsulfonyl)amino]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=692775-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Ethyl-6-methylphenyl)-2-[methyl(phenylsulfonyl)amino]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501162860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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